2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate
Description
2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a nitroaromatic ester derivative featuring a 2-(methylthio)nicotinate moiety linked via an oxoethyl bridge to a 2-nitrophenylamino group. The compound’s structure combines electron-withdrawing nitro and thioether groups, which may influence its physicochemical properties, such as solubility, stability, and reactivity.
Properties
Molecular Formula |
C15H13N3O5S |
|---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
[2-(2-nitroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H13N3O5S/c1-24-14-10(5-4-8-16-14)15(20)23-9-13(19)17-11-6-2-3-7-12(11)18(21)22/h2-8H,9H2,1H3,(H,17,19) |
InChI Key |
DAQPIFNCMWKZNS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps. One common method starts with the nitration of phenylacetic acid to produce 2-nitrophenylacetic acid . This intermediate is then reacted with an appropriate amine to form the corresponding amide. The final step involves the esterification of the amide with 2-(methylthio)nicotinic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted amides and esters.
Scientific Research Applications
2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme PqsD, preventing the synthesis of signal molecules essential for bacterial communication . This inhibition disrupts quorum sensing in bacteria, reducing their ability to form biofilms and cause infections.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison highlights structural, synthetic, and functional differences between 2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate and related compounds from the evidence:
Key Observations
Structural Complexity :
- The target compound is a neutral ester, contrasting with the ionic pyridinium dibromide structure of 5a . The absence of charged groups may enhance its membrane permeability compared to 5a.
- 3h shares a nicotinate backbone but incorporates carbamoyl and allyl groups, which could confer distinct stereoelectronic effects.
Synthetic Efficiency :
- 5a achieved a 96% yield, suggesting robust coupling conditions for nitroaromatic intermediates . The target compound’s synthesis (if analogous to bis-CNB-GABA intermediates ) may involve multi-step routes with moderate yields.
- 3h was synthesized in 72% yield with high enantiomeric excess (93% ee in 3g ), underscoring the importance of chiral centers in bioactive analogs.
5a’s ionic nature and high melting point (258–259°C) suggest strong intermolecular interactions, which could limit solubility in non-polar solvents .
Quinolone-thiophene derivatives (e.g., from ) highlight the antibacterial role of oxoethyl and nitro groups, though structural divergence limits direct comparison.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
